(R)-2-methyl-4-oxobutanoic acid
Description
®-2-Methyl-4-oxobutanoic acid, also known as ®-2-methylsuccinic acid, is a chiral molecule with significant importance in organic chemistry and biochemistry. This compound is characterized by its four-carbon backbone, with a methyl group attached to the second carbon and a ketone group on the fourth carbon. Its chiral nature makes it an interesting subject for stereochemical studies and applications.
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(2R)-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(2-3-6)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t4-/m1/s1 |
InChI Key |
RXJJIFUOUWVKTA-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CC=O)C(=O)O |
Canonical SMILES |
CC(CC=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-methyl-4-oxobutanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-methyl-3-oxobutanoic acid using a chiral catalyst. This method ensures the production of the ®-enantiomer with high enantiomeric excess. Another method involves the enzymatic resolution of racemic 2-methyl-4-oxobutanoic acid using lipases, which selectively hydrolyze one enantiomer, leaving the desired ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2-methyl-4-oxobutanoic acid often employs biocatalytic processes due to their efficiency and selectivity. Microbial fermentation using genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae can produce the compound from renewable feedstocks like glucose or glycerol. These methods are environmentally friendly and offer high yields.
Chemical Reactions Analysis
Types of Reactions: ®-2-Methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce 2-methyl-4-oxobutanedioic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group can yield ®-2-methyl-4-hydroxybutanoic acid, typically using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: 2-Methyl-4-oxobutanedioic acid.
Reduction: ®-2-Methyl-4-hydroxybutanoic acid.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
®-2-Methyl-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the biosynthesis of amino acids and other metabolites.
Medicine: Investigated for its potential role in metabolic pathways and as a therapeutic agent.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-methyl-4-oxobutanoic acid involves its role as an intermediate in metabolic pathways. It participates in the citric acid cycle, where it is converted to succinyl-CoA by the enzyme 2-oxoglutarate dehydrogenase. This conversion is crucial for energy production and biosynthesis of essential biomolecules. The compound’s chiral nature also allows it to interact selectively with specific enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
(S)-2-Methyl-4-oxobutanoic acid: The enantiomer of ®-2-methyl-4-oxobutanoic acid, differing in its stereochemistry.
2-Methyl-3-oxobutanoic acid: A structural isomer with the ketone group on the third carbon.
2-Methylsuccinic acid: A similar compound lacking the ketone group.
Uniqueness: ®-2-Methyl-4-oxobutanoic acid is unique due to its specific chiral configuration, which imparts distinct biochemical properties and interactions
Biological Activity
(R)-2-methyl-4-oxobutanoic acid, also known as (R)-4-oxobutanoic acid, is a chiral compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including enzyme interactions, metabolic pathways, and potential applications in drug development.
Chemical Structure and Properties
(R)-2-methyl-4-oxobutanoic acid is characterized by the following molecular formula:
- Chemical Formula : CHO
- Molecular Weight : 116.12 g/mol
The compound features a ketone functional group and a chiral center, which contributes to its enantiomeric properties. This chirality allows for selective interactions with biological molecules, influencing their activity and function.
Biological Activity Overview
The biological activity of (R)-2-methyl-4-oxobutanoic acid primarily revolves around its role as a substrate in various enzymatic reactions. Its structural characteristics facilitate interactions with specific enzymes, leading to the formation of biologically relevant metabolites.
Enzyme Interactions
- Substrate for Enzymes : (R)-2-methyl-4-oxobutanoic acid serves as a substrate for several enzymes involved in metabolic pathways. These interactions can modify its structure and lead to the production of various metabolites that may exert biological effects.
- Metabolic Pathways : The compound is involved in key metabolic pathways that regulate energy metabolism and biosynthesis of amino acids. Its role in these pathways suggests potential implications for metabolic disorders.
Research Findings
Recent studies have highlighted the following aspects of (R)-2-methyl-4-oxobutanoic acid's biological activity:
1. Therapeutic Potential
- Anti-inflammatory Activity : Research indicates that derivatives of 4-oxobutanoic acids exhibit anti-inflammatory properties, suggesting that (R)-2-methyl-4-oxobutanoic acid could be explored for therapeutic use in inflammatory conditions .
- Drug Development : Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways.
2. Case Studies
- A study investigated the synthesis and anti-inflammatory activity of substituted 2-(furan-2-carbonyl)hydrazono-4-oxobutanoic acids, revealing significant biological effects that could be attributed to the structural features shared with (R)-2-methyl-4-oxobutanoic acid .
- Another case study focused on the synthesis of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, which showed promise in clinical testing for rheumatoid arthritis, further supporting the therapeutic potential of compounds related to (R)-2-methyl-4-oxobutanoic acid .
Data Table: Comparison of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (R)-2-methyl-4-oxobutanoic acid | Chiral carboxylic acid | Substrate for metabolic enzymes |
| 4-Methoxy-2-methylbutanoic acid | Lacks ketone group | Limited reactivity compared to (R)-2-methyl... |
| 2-Methyl-4-hydroxybutanoic acid | Hydroxyl group present | Different metabolic pathway interactions |
| 4-(tert-butoxy)-2-methyl-4-oxobutanoic acid | Tert-butoxy group enhances selectivity | Used in organic synthesis and medicinal chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
